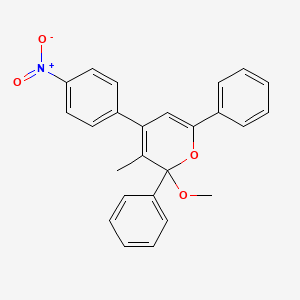
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This compound is characterized by its complex structure, which includes methoxy, methyl, nitrophenyl, and diphenyl groups attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate aldehydes and ketones in the presence of a catalyst. The reaction conditions may include:
Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-80°C) to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce a quinone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methyl-4-phenyl-2H-pyran: Lacks the nitrophenyl and diphenyl groups.
4-(4-Nitrophenyl)-2,6-diphenyl-2H-pyran: Lacks the methoxy and methyl groups.
2,6-Diphenyl-2H-pyran: Lacks the methoxy, methyl, and nitrophenyl groups.
Uniqueness
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds
Properties
CAS No. |
79888-92-9 |
|---|---|
Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenylpyran |
InChI |
InChI=1S/C25H21NO4/c1-18-23(19-13-15-22(16-14-19)26(27)28)17-24(20-9-5-3-6-10-20)30-25(18,29-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
InChI Key |
XCTJROOLTIROTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















